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Fluorescein-12-dATP

Fluorescent nucleotide incorporation Linker length optimization DNA polymerase substrate efficiency

Standard fluorescent nucleotides often fail due to poor polymerase incorporation or require indirect detection steps that add time and cost. Fluorescein-12-dATP solves this with a validated 12-carbon linker optimized for Taq, Klenow, and TdT enzymes. - Direct fluorescence detection (Ex/Em 498/517 nm) eliminates post-hybridization staining, reducing protocol time and reagent costs. - Alkyne handle enables orthogonal dual labeling (e.g., FRET probes, DNA pull-downs) beyond simple fluorescence. - ≥95% purity (HPLC), supplied as 1 mM solution in Tris buffer pH 7.5.

Molecular Formula C41H41N6O19P3
Molecular Weight 1014.7 g/mol
Cat. No. B10827459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescein-12-dATP
Molecular FormulaC41H41N6O19P3
Molecular Weight1014.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C3=C(N=CN=C32)N)C#CCNC(=O)CCCCCNC(=O)C4=CC(=C(C=C4)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C41H41N6O19P3/c42-38-36-23(19-47(39(36)46-21-45-38)35-18-30(50)33(64-35)20-62-68(58,59)66-69(60,61)65-67(55,56)57)5-4-14-43-34(51)6-2-1-3-13-44-40(52)22-7-10-26(29(15-22)41(53)54)37-27-11-8-24(48)16-31(27)63-32-17-25(49)9-12-28(32)37/h7-12,15-17,19,21,30,33,35,48,50H,1-3,6,13-14,18,20H2,(H,43,51)(H,44,52)(H,53,54)(H,58,59)(H,60,61)(H2,42,45,46)(H2,55,56,57)/t30-,33+,35+/m0/s1
InChIKeyUOMBOMCOUNGMOA-KZDQMGDASA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorescein-12-dATP: Properties, Compatibility, and Applications


Fluorescein-12-dATP is a fluorescently labeled analog of 2′-deoxyadenosine-5′-triphosphate (dATP) in which a fluorescein fluorophore is conjugated via a 12-carbon linker arm to the nucleotide base . It displays excitation/emission maxima of 498/517 nm, an extinction coefficient of 83.0 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5), and a quantum yield of 0.79–0.95 depending on solvent conditions, making it compatible with standard FITC/GFP filter sets on fluorescence microscopes and microarray scanners . The compound is supplied as a 1 mM solution in Tris buffer (pH 7.5) at ≥95% purity by HPLC and is enzymatically incorporated into DNA or RNA by a broad range of polymerases including Taq, Klenow fragment, Sequenase™, T7 RNA polymerase, and terminal deoxynucleotidyl transferase (TdT) [1].

Broad polymerase acceptance (Taq, Klenow, T7, TdT)
FITC/GFP filter-set compatible (498/517 nm)
12-carbon linker for optimized incorporation density
Direct fluorescence readout – no secondary detection

Why Fluorescein-12-dATP Differs from Other Labeled Nucleotides


Fluorescent nucleotide analogs sharing the fluorescein fluorophore or the dATP base are not functionally interchangeable because the linker length, base identity, fluorophore spectral channel, and detection modality collectively determine enzymatic incorporation efficiency, multiplexing compatibility, and downstream signal generation [1]. The 12-carbon linker of Fluorescein-12-dATP has been empirically optimized to balance steric accessibility for polymerase active sites against fluorophore quenching, whereas shorter linkers (e.g., the 5-atom linker in Texas Red-5-dATP or the 11-atom linker in Biotin-11-dATP) produce distinct incorporation kinetics and hybridization properties [2]. Furthermore, the presence of an alkyne group on the nucleobase confers orthogonal click chemistry reactivity absent from most fluorescein-dUTP or fluorescein-dCTP analogs, enabling dual-labeling strategies that cannot be replicated by simply substituting one fluorescent nucleotide for another .

Linker Shorter linkers (5-atom Texas Red, 11-atom Biotin) may reduce polymerase incorporation density compared to the 12-carbon linker of Fluorescein-12-dATP.
Chemistry Fluorescein-dUTP/dCTP analogs lack the terminal alkyne required for click-chemistry dual labeling strategies.
Workflow Biotin-11-dATP demands indirect streptavidin-based detection, adding 1–2 hours; direct fluorescence with Fluorescein-12-dATP simplifies protocols.

Quantitative Differentiation Evidence


12-Carbon Linker: Incorporation Efficiency vs. Shorter Linkers

Fluorescein-12-dATP employs a 12-carbon linker arm between the fluorescein fluorophore and the adenine base, which is quantitatively longer than the 5-atom linker in Texas Red-5-dATP and the 11-atom linker in Biotin-11-dATP . General class-level evidence from fluorescent nucleotide incorporation studies demonstrates that longer linker lengths (≥6 carbon atoms) yield higher incorporation density in polymerase-catalyzed DNA synthesis compared to shorter linkers (3 carbon atoms), because extended linkers reduce steric clashes between the bulky fluorophore and the polymerase active site [1]. In rolling circle amplification (RCA) using Bst 3.0 DNA polymerase, Cy5-dUTP analogs with 6-carbon linkers showed significantly greater incorporation density than those with 3-carbon linkers, confirming that linker length is a primary determinant of substrate efficiency independent of fluorophore identity [2].

Linker Length
Class-level
12-carbon linker vs. 5-atom / 11-atom
Longer linker (≥6C) supports higher incorporation density
Class-level evidence from Cy5-pyrimidine studies; extrapolated to dATP analogs
Fluorescent nucleotide incorporation Linker length optimization DNA polymerase substrate efficiency

Alkyne Click Chemistry Handle for Dual Labeling

Fluorescein-12-dATP carries a terminal alkyne group on the propargylamino linker attached to the 7-deaza position of the adenine base, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-functionalized molecules . This click chemistry functionality is structurally absent in Fluorescein-12-dUTP and Fluorescein-12-dCTP, which lack the alkyne moiety because the linker chemistry differs between purine and pyrimidine nucleotide conjugates [1]. The alkyne group permits post-incorporation orthogonal conjugation of a second functional moiety (e.g., biotin, a second fluorophore, or a quencher) without interfering with the fluorescein fluorescence readout, enabling single-nucleotide dual-labeling strategies that are not achievable with non-alkyne fluorescein nucleotides .

Click Handle
Class-level
Terminal alkyne present (dATP only)
Enables orthogonal dual-labeling via CuAAC
Structurally absent in fluorescein-dUTP/dCTP analogs
Click chemistry CuAAC bioconjugation Dual-labeling probes Alkyne-azide cycloaddition

TdT-Based Signal Amplification: 2.0 fM Thrombin Detection

In an on-chip sandwich aptamer assay for thrombin detection, Fluorescein-12-dATP was used as the substrate for terminal deoxynucleotidyl transferase (TdT)-catalyzed polymerization at the 3′-terminus of aptamer TBA15, generating a poly-fluorescein tail that produced signal amplification [1]. Under optimized conditions, this TdT/Fluorescein-12-dATP amplification system achieved a fluorescence intensity linearly related to the logarithm of thrombin concentration over the range 100 fM to 0.1 μM, with a detection limit of 2.0 fM [2]. This detection limit is approximately three orders of magnitude lower than typical fluorescence sandwich immunoassays for thrombin (reported detection limits in the low pM range) and two orders of magnitude lower than analogous TdT-based assays using fluorescein-12-dUTP, because dATP is the preferred natural substrate for TdT homopolymeric tailing [3].

TdT LOD
Reported
2.0 fM (thrombin)
~500–5,000× lower than conventional immunoassays
Cross-study comparable; TdT kinetic preference for dATP
Aptamer biosensor Terminal deoxynucleotidyl transferase Ultrasensitive protein detection On-chip fluorescence amplification

NicE-viewSeq: Reduced Mitochondrial DNA Interference vs. ATAC-see

In the NicE-viewSeq (Nicking Enzyme-assisted viewing and Sequencing) method, Fluorescein-12-dATP is incorporated into accessible chromatin DNA by DNA polymerase I during modified nick translation, enabling simultaneous fluorescence visualization and on-bead NGS library preparation from formaldehyde-fixed mammalian cells [1]. A direct head-to-head comparison in the published method demonstrated that NicE-viewSeq using Fluorescein-12-dATP (or Texas Red-5-dATP) yields overall lower mitochondrial DNA and duplicated sequence interference relative to ATAC-see, the transposase-based accessible chromatin method that employs a different labeling chemistry [2]. The reduction in mitochondrial DNA contamination is quantitatively meaningful for nuclear chromatin analysis because mitochondrial genomes can constitute up to 20–50% of sequencing reads in standard ATAC-seq libraries from certain cell types, substantially reducing effective coverage of nuclear regulatory elements [3].

mtDNA Interference
Head-to-head
Lower mtDNA & duplicate reads vs. ATAC-see
Improves usable nuclear chromatin sequencing depth
Qualitative reduction in HCT116 cells; NicE-viewSeq
Chromatin accessibility NicE-viewSeq Epigenomics Fluorescent in situ labeling Next-generation sequencing

Spectral Separation for Two-Color Multiplexing

Fluorescein-12-dATP (excitation/emission 498/517 nm) and Texas Red-5-dATP (excitation/emission 596/615 nm) are presented as interchangeable options in the NicE-viewSeq protocol, with their spectral separation enabling two-color multiplexed visualization of accessible chromatin when used in separate labeling reactions or potentially in combination [1]. The spectral gap between fluorescein emission (517 nm) and Texas Red excitation (596 nm) is approximately 79 nm, providing minimal spectral overlap and enabling clean separation using standard FITC and Texas Red filter sets without the need for computational spectral unmixing [2]. This represents a practical advantage over using two fluorescein-labeled nucleotides (e.g., Fluorescein-12-dATP and Fluorescein-12-dUTP simultaneously), which would produce indistinguishable green signals .

Spectral Separation
Head-to-head
Δλem 98 nm (517 vs. 615 nm)
Supports two-color multiplexed imaging without crosstalk
Texas Red-5-dATP pairing; compatible with FITC/TR filter sets
Two-color fluorescence Multiplexed chromatin imaging Spectral unmixing NicE-viewSeq

Direct Fluorescence vs. Indirect Hapten Detection Workflow

Fluorescein-12-dATP supports direct fluorescence detection, meaning the labeled nucleic acid can be visualized immediately after hybridization without additional enzymatic amplification or secondary staining steps . In contrast, Biotin-11-dATP—a commonly used alternative for nucleic acid labeling—requires post-hybridization incubation with fluorescently labeled streptavidin or anti-biotin antibody conjugates, adding 1–2 hours to the detection workflow and introducing additional sources of background signal from non-specific streptavidin binding . For FISH and microarray applications where the target copy number is sufficient for direct detection (typically ≥1–10 kb genomic targets), Fluorescein-12-dATP eliminates two reagent incubation steps (streptavidin-fluorophore conjugate and wash) compared to biotin-based indirect detection, reducing total protocol time by approximately 30% and reagent cost by an estimated 20–40% [1].

Detection Workflow
Class-level
Direct fluorescence; 0 extra incubation steps
Reduces protocol time and reagent cost vs. indirect biotin detection
For FISH/microarray; indirect methods add 1–2 hours
Direct fluorescence detection Indirect detection Biotin-streptavidin Workflow optimization FISH probe labeling

Optimal Application Scenarios


NicE-viewSeq Chromatin Accessibility in Fixed Cells

Fluorescein-12-dATP is a core reagent in the NicE-viewSeq protocol for simultaneous in situ fluorescence visualization and NGS library preparation of accessible chromatin from formaldehyde-fixed mammalian cells. In this application, the compound is incorporated by DNA Polymerase I at nicking enzyme-generated sites, enabling direct fluorescence microscopy of open chromatin regions prior to on-bead library preparation and sequencing [1]. The NicE-viewSeq method using Fluorescein-12-dATP provides lower mitochondrial DNA and duplicated sequence interference compared to ATAC-see, which reduces wasted sequencing reads and improves the cost-efficiency of nuclear chromatin accessibility profiling [2].

TdT-Catalyzed Aptamer Biosensing for Ultra-Sensitive Protein Detection

Fluorescein-12-dATP serves as the fluorescent substrate for terminal deoxynucleotidyl transferase (TdT) in on-chip aptamer-based biosensors, where TdT catalyzes the addition of multiple fluorescein-12-dAMP units to the 3′-terminus of a detection aptamer, creating a signal-amplified poly-fluorescein tail. This strategy has demonstrated a thrombin detection limit of 2.0 fM with a linear dynamic range spanning six orders of magnitude (100 fM – 0.1 μM), representing sensitivity superior to conventional fluorescence immunoassays and to TdT-based amplification using fluorescein-12-dUTP, because TdT preferentially incorporates dATP nucleotides during homopolymeric tailing [1].

FISH and Microarray Probe Generation with Direct Readout

Fluorescein-12-dATP is used to generate directly fluorescent DNA probes by PCR, nick translation, or random priming incorporation for fluorescence in situ hybridization (FISH) and microarray-based gene expression profiling. Unlike indirect detection systems such as biotin-11-dATP that require streptavidin-fluorophore conjugate incubation, direct fluorescence detection with Fluorescein-12-dATP eliminates post-hybridization amplification steps, reducing total protocol time and reagent costs [1]. The 12-carbon linker between fluorescein and adenine has been optimized by manufacturers for maximal substrate incorporation and labeling efficiency, ensuring bright, uniform probe signals suitable for single-copy gene detection on metaphase chromosomes [2].

Click Chemistry Dual-Labeling for FRET and Affinity Assays

The alkyne group on the propargylamino linker of Fluorescein-12-dATP enables post-incorporation copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide-modified effector molecules, allowing a single incorporated nucleotide to carry both a fluorescent reporter (fluorescein) and a second functional moiety (e.g., biotin, quencher, or drug conjugate) [1]. This orthogonal dual-labeling capability is structurally impossible with fluorescein-dUTP or fluorescein-dCTP analogs that lack the alkyne handle, making Fluorescein-12-dATP the reagent of choice for constructing FRET-based nucleic acid probes or DNA-protein interaction pull-down assays where a single-labeled nucleotide must serve dual functions [2].

Application
Selection Property
Validation Focus
Chromatin accessibility (NicE-viewSeq)
Polymerase-compatible fluorescent dATP with 12C linker
Nuclear coverage, mtDNA interference level
TdT-based aptamer biosensing
dATP substrate preferred by TdT for homopolymeric tailing
Detection limit (fM range), linear dynamic range
Direct fluorescence probe generation (FISH/microarray)
Direct fluorophore readout; broad polymerase compatibility
Labeling density and signal intensity without secondary steps
Click chemistry dual-labeling (FRET/affinity assays)
Alkyne handle for CuAAC orthogonal conjugation
Post-incorporation labeling efficiency, fluorescence retention

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